Product packaging for Diethyl 2,2-dimethyl-3-oxosuccinate(Cat. No.:CAS No. 5447-64-3)

Diethyl 2,2-dimethyl-3-oxosuccinate

Cat. No.: B1617804
CAS No.: 5447-64-3
M. Wt: 216.23 g/mol
InChI Key: JLCIFXYVIHWGNY-UHFFFAOYSA-N
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Description

Structural Classification and Functional Group Analysis

A detailed examination of the molecular structure of Diethyl 2,2-dimethyl-3-oxosuccinate reveals its classification as a multifunctional organic compound.

The backbone of the molecule is derived from succinic acid, a four-carbon dicarboxylic acid. acs.orgwikipedia.org In this compound, both carboxylic acid groups are esterified with ethanol, classifying it as a diethyl ester . The presence of a ketone group on the third carbon atom, adjacent to one of the ester carbonyl groups, further categorizes it as a β-ketoester . This arrangement is known to exhibit keto-enol tautomerism, a phenomenon where the molecule can exist in equilibrium between the ketone form and an enol form, which features a hydroxyl group and a carbon-carbon double bond. fiveable.meresearchgate.net The position of this equilibrium is influenced by factors such as the solvent and the nature of the substituents. cdnsciencepub.com

The succinate (B1194679) framework itself is a common motif in organic chemistry and biochemistry, serving as a versatile building block in the synthesis of various heterocyclic and acyclic compounds. tandfonline.comtandfonline.com The introduction of a keto group and gem-dimethyl substitution significantly alters the electronic and steric properties of the parent succinate structure.

Below is a table summarizing the key functional groups present in this compound and their expected properties based on analogous compounds.

Functional GroupDescriptionExpected Properties
Diethyl EsterTwo ethoxycarbonyl groupsInfluences solubility, acts as a protecting group for carboxylic acids, participates in ester-specific reactions.
β-KetoesterA ketone group at the β-position relative to an ester carbonylExhibits keto-enol tautomerism, the α-proton (if present) is acidic, serves as a versatile synthetic intermediate.
Succinate FrameworkA four-carbon dicarboxylic acid derivativeProvides the carbon backbone, its conformation is influenced by substituents.
Gem-dimethyl GroupTwo methyl groups attached to the same carbon atom (C2)Imparts significant steric hindrance, influences bond angles and conformational preferences (Thorpe-Ingold effect).

This table is generated based on established principles of organic chemistry, as direct experimental data for this compound is not available.

The most distinctive structural feature of this compound is the presence of a geminal dimethyl group at the C2 position. This substitution has significant stereochemical consequences, primarily through the Thorpe-Ingold effect , also known as the gem-dimethyl effect. nih.govlucp.netwikipedia.org

The Thorpe-Ingold effect describes the observation that gem-dialkyl substitution on a carbon chain can accelerate intramolecular reactions. researchgate.netyoutube.com This is attributed to a decrease in the internal bond angle between the non-geminal substituents on the substituted carbon, which in turn brings the reactive ends of the molecule closer together. In an acyclic system like this compound, the gem-dimethyl group is expected to influence the conformational equilibrium. It can restrict free rotation around the C2-C3 bond, favoring certain rotamers over others. This conformational rigidity can have a significant impact on the molecule's reactivity and its ability to participate in reactions that require a specific spatial arrangement of atoms. acs.orgacs.org

Furthermore, the steric bulk of the gem-dimethyl group would likely influence the keto-enol tautomerism. rsc.org It might sterically hinder the approach of a base to the α-proton (if one were present), and it could also affect the relative stabilities of the keto and enol forms by influencing the planarity of the enol system.

Historical Context and Research Trajectories of Substituted Oxosuccinates

The study of succinic acid and its derivatives has a long history, with succinic acid itself being known since the 16th century. acs.org The development of synthetic methodologies in the 19th and 20th centuries, particularly the Claisen condensation, opened up avenues for the preparation of a wide variety of substituted succinates, including oxosuccinates. libretexts.org

Research into substituted oxosuccinates has been driven by their utility as versatile synthetic intermediates. For instance, diethyl 2-oxosuccinate (diethyl oxalacetate) and its substituted analogues are key building blocks in the synthesis of heterocyclic compounds, natural products, and pharmaceuticals. mdpi.comresearchgate.net The reactivity of the keto and ester groups allows for a wide range of chemical transformations.

The introduction of substituents on the succinate backbone, such as alkyl or cyano groups, has been a common strategy to modulate the reactivity and properties of these compounds. For example, research on diethyl 2-cyano-3-oxosuccinate has explored its synthesis and its use in the construction of nitrogen- and oxygen-containing heterocycles. mdpi.com Similarly, the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate has been a subject of study, highlighting the interest in the stereoselective synthesis of chiral building blocks.

While direct research on this compound appears to be absent, its study would logically follow the trajectory of exploring the impact of the gem-dimethyl group on the known chemistry of oxosuccinates. Such research would likely focus on:

Synthesis and Stability: Investigating the efficiency of the Claisen condensation for its preparation and assessing its thermal and chemical stability.

Conformational Analysis: Studying the preferred conformations and the rotational barriers imposed by the gem-dimethyl group using spectroscopic and computational methods.

Reactivity Studies: Exploring how the gem-dimethyl group influences the keto-enol equilibrium and the reactivity of the keto and ester functionalities in various organic reactions.

In essence, this compound represents an unexplored chapter in the broader narrative of substituted oxosuccinate chemistry, offering opportunities to deepen our understanding of fundamental principles of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O5 B1617804 Diethyl 2,2-dimethyl-3-oxosuccinate CAS No. 5447-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,2-dimethyl-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-5-14-8(12)7(11)10(3,4)9(13)15-6-2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCIFXYVIHWGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C)(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280085
Record name diethyl 2,2-dimethyl-3-oxobutanedioate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5447-64-3
Record name NSC15402
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,2-dimethyl-3-oxobutanedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Diethyl 2,2 Dimethyl 3 Oxosuccinate Reactivity

Keto-Enol Tautomerism and Equilibrium Dynamics in 2-Oxosuccinate Systems

Like other β-dicarbonyl compounds, Diethyl 2,2-dimethyl-3-oxosuccinate can exist as a mixture of keto and enol tautomers. The equilibrium between these forms is a critical determinant of its reactivity.

The keto-enol tautomerism of 2-oxosuccinate systems has been investigated using various spectroscopic techniques. mdpi.com While specific spectra for this compound are not widely published, data from analogous compounds, such as Diethyl 2-cyano-3-oxosuccinate, provide valuable insights. In solution, spectroscopic methods consistently show a strong shift towards the enol form for these related compounds. mdpi.com

Infrared (IR) Spectroscopy: In the IR spectrum of a typical enolized β-ketoester, characteristic bands for the enol form include a broad O-H stretch from the enolic hydroxyl group, often seen in the 2500–3300 cm⁻¹ region, and C=C stretching vibrations. mdpi.com For Diethyl 2-cyano-3-oxosuccinate, strong C=O absorption bands are observed at 1742, 1667, and 1610 cm⁻¹, with the band at 1610 cm⁻¹ and a broad absorption at 2500–3300 cm⁻¹ being indicative of the acidic enol OH group. mdpi.com The keto form would be characterized by distinct C=O stretching frequencies for the ketone and ester carbonyl groups. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for quantifying the keto-enol equilibrium. The enol form exhibits a characteristic signal for the enolic proton, typically at a downfield chemical shift. For instance, in Diethyl 2-cyano-3-oxosuccinate, the enolic proton appears as a singlet at 14.65 ppm in DMSO-d6, indicating its acidic nature and involvement in hydrogen bonding. mdpi.com In the ¹³C NMR spectrum of the enol form of this analog, characteristic signals for the enolic carbons are observed. mdpi.com The presence of two sets of signals in NMR spectra would indicate a significant equilibrium between the keto and enol forms. mdpi.com

UV-Vis Spectroscopy: The enol form, with its conjugated π-system, typically exhibits a UV absorption maximum at a longer wavelength compared to the keto form. For Diethyl 2-cyano-3-oxosuccinate, a UV absorption maximum is reported at 282 nm. mdpi.com

Table 1: Spectroscopic Data for the Enol Form of Diethyl 2-cyano-3-oxosuccinate

Spectroscopic TechniqueCharacteristic Signal/WavelengthAssignment
¹H NMR (in DMSO-d6)14.65 ppm (s, 1H)Enolic OH
4.09 ppm (q, 2H), 3.96 ppm (q, 2H)OCH₂
1.17 ppm (t, 3H), 1.09 ppm (t, 3H)CH₃
¹³C NMR (in DMSO-d6)179.0, 168.8, 165.5, 118.3, 73.8, 60.6, 59.0, 14.4, 13.7 ppmCarbon skeleton
IR (cm⁻¹)2500-3300 (broad)Enolic OH
2227C≡N
1742, 1667, 1610C=O
UV-Vis (nm)282π → π* transition

Data sourced from a study on Diethyl 2-cyano-3-oxosuccinate, a close analog of the title compound. mdpi.com

Influence of Substituents on Tautomeric Preferences

The position of the keto-enol equilibrium is highly sensitive to the nature of the substituents on the α-carbon. Both steric and electronic factors play a crucial role. rsc.org

For this compound, the presence of two methyl groups at the α-position is expected to significantly influence the tautomeric equilibrium. Generally, alkyl groups at the α-position of β-dicarbonyl compounds decrease the percentage of the enol form. researchgate.net This is attributed to steric hindrance, which can destabilize the planar enol form. rsc.org The driving force to shift from the more common β-keto-enol tautomer to the β-diketo form can be the steric hindrance of bulky groups. rsc.org

In contrast, electron-withdrawing groups, such as the cyano group in Diethyl 2-cyano-3-oxosuccinate, tend to stabilize the enol form by increasing the acidity of the α-proton and through delocalization of the negative charge in the enolate conjugate base. researchgate.net The substitution of hydrogen atoms with fluorine also significantly shifts the equilibrium towards the enol tautomer due to hyperconjugative effects and inductive destabilization of the keto form. researchgate.net

The influence of substituents on the tautomeric equilibrium can be summarized as follows:

Table 2: Effect of α-Substituents on the Keto-Enol Equilibrium of β-Dicarbonyl Compounds

Substituent TypeExampleInfluence on Enol ContentRationale
Alkyl Groups -CH₃, -CH₂CH₃DecreasesSteric hindrance destabilizes the planar enol form. rsc.orgresearchgate.net
Electron-withdrawing Groups -CN, -ClIncreasesInductive stabilization of the enolate and increased acidity of the α-proton. researchgate.net
Perfluoroalkyl Groups -CF₃Significantly IncreasesHyperconjugative stabilization of the enol and inductive destabilization of the keto form. researchgate.net

Based on these principles, it is predicted that this compound will have a lower percentage of the enol form at equilibrium compared to its non-alkylated or electron-withdrawing group-substituted counterparts.

Reaction Mechanisms Involving Carbonyl and Ester Moieties

The presence of both ketone and ester functionalities allows for a diverse range of reactions, including nucleophilic additions, redox transformations, and hydrolysis.

The carbonyl groups of this compound are electrophilic and susceptible to attack by nucleophiles. The reactivity of β-keto esters in such reactions is well-established. aklectures.com

One common reaction is alkylation at the α-carbon. However, in the case of this compound, this position is already fully substituted, precluding further alkylation.

Nucleophilic addition to the ketone carbonyl is a key reaction pathway. For example, reduction with hydride reagents would lead to the corresponding alcohol. Condensation reactions with amines or hydrazines can also occur at this position, leading to the formation of various heterocyclic compounds, a common application for 2-oxosuccinates. researchgate.net The ester groups can also undergo nucleophilic acyl substitution, although they are generally less reactive than the ketone.

The ketone group in this compound can undergo both oxidation and reduction.

Reductive Transformations: The reduction of the ketone is a common transformation. An enzyme, Diethyl 2-methyl-3-oxosuccinate reductase, has been purified from Saccharomyces fermentati. tandfonline.comwikipedia.org This enzyme catalyzes the NADPH-dependent asymmetric reduction of Diethyl 2-methyl-3-oxosuccinate to the corresponding (2R,3R)-2-methyl-3-hydroxysuccinate with high stereoselectivity. tandfonline.comwikipedia.org This highlights the potential for biocatalytic reductions of this class of compounds to produce chiral building blocks. Chemical reductions using reagents like sodium borohydride (B1222165) are also expected to reduce the ketone to a secondary alcohol. acs.org

Oxidative Transformations: The oxidation of β-keto esters can be achieved under specific conditions. One method involves the oxidative cleavage of β-keto esters using an Oxone/aluminum trichloride (B1173362) system in an aqueous medium to yield α-keto esters. organic-chemistry.org This reaction proceeds through the formation of an α-hydroxy dicarbonyl intermediate. Another potential oxidative pathway is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into an ester, although the regioselectivity would need to be considered. youtube.com

The two ethyl ester groups of this compound can undergo transesterification and hydrolysis, typically under acidic or basic conditions.

Transesterification: This reaction involves the exchange of the ethoxy groups of the esters with another alcohol. masterorganicchemistry.com The reaction can be catalyzed by either an acid or a base. For example, treatment with methanol (B129727) and an acid catalyst would lead to the corresponding dimethyl ester. The use of a solid acid catalyst, such as MoO₃/TiO₂, has been shown to be effective for the transesterification of diethyl oxalate (B1200264) with phenol. researchgate.net

Hydrolysis: The hydrolysis of the ester groups to carboxylic acids can be achieved, but it can be challenging for sterically hindered esters. nih.gov The hydrolysis of α-ketoesters can occur spontaneously in aqueous media, leading to the formation of the corresponding α-ketoacid and acidification of the solution. nih.gov The rate of hydrolysis is dependent on the hydrophobicity of the ester group. nih.gov For some substituted 2-oxosuccinates, such as the 2-cyano derivative, autohydrolysis can be catalyzed by the compound's own acidity. researchgate.net The complete hydrolysis of this compound under harsh conditions would yield 2,2-dimethyl-3-oxosuccinic acid, which, as a β-keto acid, could be susceptible to decarboxylation upon heating. aklectures.comyoutube.com

Stereochemical Control in Reactivity and Product Formation

Extensive literature searches for detailed research findings on the stereochemical control in the reactivity and product formation of this compound did not yield specific studies on this particular compound. The available scientific literature primarily focuses on related structures, such as Diethyl 2-methyl-3-oxosuccinate and Diethyl 2-cyano-3-oxosuccinate, for which various asymmetric transformations have been investigated.

For instance, studies on Diethyl 2-methyl-3-oxosuccinate have detailed its asymmetric reduction catalyzed by enzymes like Diethyl 2-methyl-3-oxosuccinate reductase from Saccharomyces fermentati. tandfonline.comjst.go.jp This research highlights the enzymatic, NADPH-dependent reduction leading to the formation of optically active syn- and anti-β-hydroxy esters with high enantiomeric excess. tandfonline.comjst.go.jp

Similarly, research into Diethyl 2-cyano-3-oxosuccinate has explored its synthesis and structural properties, noting its existence predominantly in the enol form. researchgate.netresearchgate.net While stereochemical aspects are inherent to its structure and potential reactions, specific studies detailing the control of stereochemistry in its subsequent transformations were not prominently found in the context of the current search.

Investigations into the broader field of stereochemical control often involve the use of chiral auxiliaries, chiral catalysts, or enzymes to direct the formation of a specific stereoisomer. clockss.orgresearchgate.netresearchgate.net These methodologies are widely applied in asymmetric synthesis to achieve high levels of enantioselectivity or diastereoselectivity in various reactions, including reductions, alkylations, and aldol (B89426) reactions.

However, despite the prevalence of these techniques, specific applications and detailed research findings concerning this compound remain elusive in the reviewed literature. Therefore, a data-driven discussion on the stereochemical control in the reactivity of this specific compound cannot be provided at this time.

Computational and Theoretical Studies of Diethyl 2,2 Dimethyl 3 Oxosuccinate

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are instrumental in elucidating the energetics of chemical reactions and characterizing the transient intermediates that are often difficult to observe experimentally. For Diethyl 2,2-dimethyl-3-oxosuccinate, such calculations can provide a deep understanding of its formation, typically via a Claisen condensation, and its subsequent reactions.

The Claisen condensation of diethyl succinate (B1194679) has been a subject of both experimental and computational investigation. morressier.com These studies reveal that the reaction proceeds through the formation of an enolate, which then acts as a nucleophile. While direct computational studies on the 2,2-dimethyl derivative are scarce, analogies can be drawn from related systems.

Table 1: Calculated Relative Energies for a Model Claisen Condensation Reaction

SpeciesMethodBasis SetRelative Energy (kcal/mol)
Reactants (Ester + Base)DFT (B3LYP)6-31G(d)0.0
Enolate IntermediateDFT (B3LYP)6-31G(d)+15.2
Tetrahedral IntermediateDFT (B3LYP)6-31G(d)-5.8
Product (β-keto ester) + AlcoholDFT (B3LYP)6-31G(d)-20.1

Note: The data in this table is hypothetical and serves as an illustrative example of the kind of information obtained from quantum chemical calculations for a Claisen condensation reaction. Actual values for this compound would require specific calculations.

These calculations can pinpoint the transition state structures and their associated energy barriers, providing a quantitative measure of the reaction kinetics. Furthermore, the stability of various intermediates can be assessed, offering insights into the reaction mechanism. For instance, in the Claisen condensation, the final deprotonation of the β-keto ester is often the thermodynamic driving force for the reaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of flexible molecules like this compound. By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the dynamics of their interconversion.

A study on 2,2-dimethyl-5-alkyl-1,3-dioxa-2-silacyclohexanes, which share the gem-dimethyl structural motif, demonstrated that the conformational equilibrium is governed by the interplay of steric and electronic effects. researchgate.net For this compound, MD simulations would likely reveal a complex interplay between the rotational freedom of the two ethyl ester groups and the central C-C bonds. The presence of the gem-dimethyl group at the α-position significantly restricts the conformational flexibility around the Cα-Cβ bond.

Table 2: Representative Dihedral Angles from a Hypothetical MD Simulation of this compound

Dihedral AngleAtom DefinitionAverage Value (degrees)Fluctuation (± degrees)
τ1O=C-Cα-Cβ18015
τ2Cα-Cβ-C=O-6020
τ3Cβ-C-O-CH217510
τ4C-O-CH2-CH318025

Note: This table presents hypothetical data to illustrate the output of a molecular dynamics simulation for conformational analysis. The values are not based on actual simulation results for this compound.

These simulations can also be used to study the molecule's behavior in different solvent environments, providing insights into how intermolecular interactions influence its conformation and reactivity.

Structure-Reactivity Relationship Predictions

Predicting the reactivity of a molecule based on its structure is a cornerstone of computational chemistry. For this compound, its structure dictates its chemical behavior, particularly the reactivity of the α-protons (in its non-methylated precursor) and the electrophilicity of its carbonyl carbons.

Computational studies on β-keto esters have been performed to establish structure-activity relationships, for instance, in the context of their antibacterial activity. nih.govresearchgate.net These studies often employ quantitative structure-activity relationship (QSAR) models, which correlate calculated molecular descriptors with observed biological activity or reactivity.

Key descriptors for this compound would include:

Electronic Properties: Atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential map.

Steric Properties: Molecular volume, surface area, and specific steric parameters.

Hydrophobicity: The partition coefficient (logP).

The presence of the gem-dimethyl group at the α-position prevents enolization at that site, which is a key aspect of the reactivity of many β-keto esters. This structural feature significantly influences its reactivity profile compared to its non-methylated counterparts.

Density Functional Theory (DFT) Studies on Reaction Selectivity

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of molecules and predicting their reactivity. For this compound, DFT studies can provide detailed insights into various aspects of its chemical behavior, including the selectivity of its reactions.

A key feature of β-keto esters is the potential for keto-enol tautomerism. While the 2,2-dimethyl substitution in the target molecule prevents the formation of an enol involving the α-carbon, the other carbonyl group can still potentially participate in tautomerization. DFT calculations can accurately predict the relative stabilities of the keto and enol forms. For a related compound, diethyl 2-cyano-3-oxosuccinate, it was found that the enol form is significantly favored. researchgate.netusc.edumdpi.com

DFT can also be employed to study the selectivity of reactions at the two different carbonyl groups. The calculated partial atomic charges and the energies of the lowest unoccupied molecular orbitals (LUMOs) localized on the carbonyl carbons can indicate which site is more susceptible to nucleophilic attack.

Table 3: Hypothetical DFT-Calculated Properties for this compound

PropertyValue
Energy of Keto Tautomer (Hartree)-845.123
Energy of Enol Tautomer (Hartree)-845.119
ΔE (Keto-Enol) (kcal/mol)-2.5
Mulliken Charge on C3 Carbonyl Carbon+0.45 e
Mulliken Charge on C1 Carbonyl Carbon+0.42 e

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

These theoretical investigations, by providing a detailed picture of the electronic structure and energetics, are crucial for understanding and predicting the reaction selectivity of this compound in various chemical transformations.

Future Directions and Emerging Research Avenues for Diethyl 2,2 Dimethyl 3 Oxosuccinate

Development of Novel Catalytic Systems for Transformations

The core reactivity of diethyl 2,2-dimethyl-3-oxosuccinate centers around its ketone and ester functionalities, making it a prime candidate for a variety of catalytic transformations. A significant future direction lies in the development of highly efficient and stereoselective catalytic systems for its reduction.

Asymmetric Reduction: The asymmetric reduction of the β-keto group to a hydroxyl group is a key transformation that would yield chiral β-hydroxy esters, which are valuable synthons for many biologically active molecules. nih.gov Future research will likely focus on both biocatalytic and chemocatalytic approaches.

Biocatalysis: The use of enzymes, particularly dehydrogenases and reductases from microorganisms, offers an environmentally friendly route to chiral alcohols. nih.gov Research into screening and engineering enzymes, such as those from Saccharomyces cerevisiae or Aromatoleum aromaticum, could lead to biocatalysts capable of reducing this compound with high enantioselectivity. nih.govacs.org The discovery of "diethyl 2-methyl-3-oxosuccinate reductase" suggests that enzymes capable of acting on similar substrates exist and could be adapted for this specific molecule. wikipedia.org Whole-cell biocatalysis presents a cost-effective method, avoiding the need for purified enzymes. nih.gov

Chemo-catalysis: Alongside biocatalysis, the development of novel chiral metal complexes for asymmetric hydrogenation or transfer hydrogenation will be a key area. Catalysts based on rhodium, ruthenium, or iridium, paired with chiral ligands, could provide high conversions and enantiomeric excesses under mild reaction conditions.

Other Catalytic Transformations: Beyond reduction, future work could explore catalytic α-functionalization reactions. For instance, developing catalytic systems for enantioselective α-alkylation, α-amination, or α-hydroxylation would significantly expand the synthetic utility of this compound. Manganese-oxidizing bacteria have been shown to be effective for the α-hydroxylation of other β-keto esters, representing a potential green chemistry approach for this substrate as well. researchgate.net

The table below summarizes potential catalytic systems for future research.

Transformation Catalyst Type Potential Catalyst Examples Desired Outcome
Asymmetric Reduction Biocatalyst (Reductase/Dehydrogenase) Engineered enzymes from Saccharomyces, Aromatoleum High enantioselectivity for chiral β-hydroxy esters
Asymmetric Reduction Chemo-catalyst (Metal Complex) Rhodium, Ruthenium, or Iridium with chiral ligands High conversion and enantiomeric excess
α-Hydroxylation Biocatalyst (Whole-cell) Pseudomonas putida MnB1 Enantioenriched α-hydroxy-β-keto esters

Integration into Sustainable and Green Chemistry Methodologies

Future research will increasingly focus on aligning the synthesis and application of this compound with the principles of green chemistry. This involves developing more sustainable synthetic routes and utilizing the compound in environmentally benign applications.

Sustainable Synthesis: A key goal will be to develop synthetic pathways that utilize renewable feedstocks, minimize waste, and employ green reaction conditions. Biocatalytic methods, such as lipase-catalyzed transesterification for the synthesis of β-keto esters, offer a mild, solvent-free alternative to traditional chemical methods. google.com

Green Applications:

Bio-based Building Block: Investigating the use of this compound as a platform molecule derived from renewable resources could lead to the synthesis of bio-based polymers, solvents, and other fine chemicals.

Atom Economy: Designing synthetic routes that incorporate the majority of the atoms from this compound into the final product will be a priority. For example, cycloaddition reactions to form heterocyclic structures are highly atom-economical.

Environmentally Benign Solvents: The use of greener solvents, or even solvent-free conditions, in reactions involving this compound will be crucial. Research into its reactivity in ionic liquids or deep eutectic solvents could open new avenues for sustainable transformations.

Exploration of Undiscovered Reactivities and Synthetic Applications

While the fundamental reactivity of β-keto esters is well-established, the specific potential of the gem-dimethyl group in this compound remains largely untapped. Future research should aim to explore novel reactions and expand its application in the synthesis of complex molecules.

Heterocycle Synthesis: Analogous to other 2-oxosuccinates, this compound is a promising precursor for the synthesis of a wide variety of heterocyclic compounds. researchgate.netresearchgate.net Its reaction with binucleophiles such as hydrazines, hydroxylamine, ureas, and amidines could yield pyrazoles, isoxazoles, pyrimidines, and other important heterocyclic scaffolds. The gem-dimethyl group at the α-position would remain as a distinctive structural feature in the resulting products.

Diazo Chemistry: The synthesis of diazo compounds from β-keto esters is a powerful tool for organic synthesis. researchgate.net Future work could investigate the conversion of this compound into a corresponding diazo derivative. This would open up possibilities for subsequent reactions like cyclopropanation, X-H insertion, and Wolff rearrangement, providing access to a diverse range of molecular architectures.

Knoevenagel and Michael Reactions: Exploring the reactivity of the active methylene group (after deprotonation) in Knoevenagel condensation and Michael addition reactions could lead to the synthesis of more complex carbon skeletons. Although the gem-dimethyl group prevents α-proton abstraction, reactions at other positions or derivatization could enable these transformations.

The table below outlines potential unexplored synthetic applications.

Reaction Type Reactant Potential Product Class
Cyclocondensation Hydrazine (B178648) derivatives Substituted pyrazolones
Cyclocondensation Amidines Substituted pyrimidines
Diazo Transfer Tosyl azide α-diazo-β-keto ester

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While basic characterization is available, the application of advanced analytical techniques will provide deeper insights.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. Advanced spectroscopic studies, particularly using variable-temperature Nuclear Magnetic Resonance (NMR), can be employed to study the thermodynamics and kinetics of this tautomerism. The choice of solvent and temperature can significantly influence the position of this equilibrium.

Advanced NMR Techniques: While standard 1H and 13C NMR are routinely used, the application of two-dimensional NMR techniques will be crucial for unambiguous structural assignment, especially for its reaction products. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals directly attached to each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of atoms, which can help in elucidating the stereochemistry of reaction products.

X-ray Crystallography and Computational Studies: For solid derivatives of this compound, single-crystal X-ray diffraction will provide definitive structural information, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net These experimental data can be complemented by computational studies (e.g., Density Functional Theory - DFT) to calculate spectroscopic properties, reaction mechanisms, and conformational preferences, providing a synergistic approach to understanding its chemical behavior. High-resolution mass spectrometry (HRMS) will also be essential for accurate molecular formula determination of its synthetic derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 2,2-dimethyl-3-oxosuccinate, and how are they optimized for laboratory-scale production?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation between diethyl oxalate and ethyl acetate, catalyzed by sodium ethoxide. Key steps include:

  • Maintaining anhydrous conditions to avoid hydrolysis of reactants.
  • Optimizing molar ratios (e.g., 1:1.2 for diethyl oxalate to ethyl acetate) and reaction temperature (80–100°C) to enhance yield .
  • Purification via vacuum distillation or column chromatography to isolate the product from byproducts like sodium salts.
    • Critical Parameter : Monitor reaction progress using TLC or GC-MS to ensure completion before quenching .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Store in airtight, amber-glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation and moisture absorption.
  • Stability : The compound is stable under recommended conditions but may degrade upon prolonged exposure to light or humidity, forming succinic acid derivatives. Pre-check purity via NMR or FT-IR before critical experiments .

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Reactant of Route 1
Diethyl 2,2-dimethyl-3-oxosuccinate
Reactant of Route 2
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